molecular formula C5H4Cl2N2O B13008912 5,6-dichloro-1-methylpyrimidin-4(1H)-one

5,6-dichloro-1-methylpyrimidin-4(1H)-one

Cat. No.: B13008912
M. Wt: 179.00 g/mol
InChI Key: XOLCPOXUUCQTIK-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-methylpyrimidin-4(1H)-one typically involves the chlorination of 1-methylpyrimidin-4(1H)-one. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidinone.

Scientific Research Applications

5,6-Dichloro-1-methylpyrimidin-4(1H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and require detailed study.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyrimidin-4(1H)-one: Similar structure but lacks the methyl group.

    1-Methylpyrimidin-4(1H)-one: Similar structure but lacks the chloro groups.

Uniqueness

5,6-Dichloro-1-methylpyrimidin-4(1H)-one is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

5,6-dichloro-1-methylpyrimidin-4-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-2-8-5(10)3(6)4(9)7/h2H,1H3

InChI Key

XOLCPOXUUCQTIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C(=C1Cl)Cl

Origin of Product

United States

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